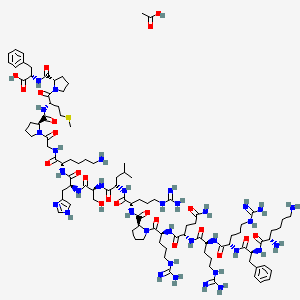
Apelin-17 (human, bovine) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apelin-17 (human, bovine) acetate is an endogenous peptide that acts as an agonist for the apelin receptor (APJ). This compound is derived from the apelin peptide family, which is known for its significant roles in various physiological processes, including cardiovascular regulation, fluid homeostasis, and metabolic functions . Apelin-17 is particularly notable for its potent inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apelin-17 (human, bovine) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Apelin-17 (human, bovine) acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reagents: TFA for cleavage from resin and removal of side-chain protecting groups.
Solvents: Dimethyl sulfoxide (DMSO) for dissolving the peptide.
Major Products: The primary product of these reactions is the this compound peptide itself, with high purity achieved through HPLC purification .
Scientific Research Applications
Apelin-17 (human, bovine) acetate has a wide range of applications in scientific research:
Cardiovascular Research: It is used to study its effects on blood pressure regulation and heart function.
Metabolic Studies: Researchers investigate its role in glucose metabolism and insulin sensitivity.
Neuroscience: Apelin-17 is explored for its potential neuroprotective effects and its role in neurogenesis.
Cancer Research: Studies focus on its involvement in tumor growth and angiogenesis.
Pharmacology: It serves as a tool to understand the signaling pathways mediated by the apelin receptor
Mechanism of Action
Apelin-17 (human, bovine) acetate exerts its effects by binding to the apelin receptor (APJ), a G-protein-coupled receptor. This binding activates several intracellular signaling pathways, including:
- Phosphoinositide 3-kinase (PI3K) Pathway
- Extracellular Signal-Regulated Kinase (ERK1/2) Pathway
- Protein Kinase B (AKT) Pathway
- 5’AMP-Activated Protein Kinase (AMPK) Pathway
- Protein Kinase A (PKA) Pathway
These pathways are involved in various cellular processes such as apoptosis, angiogenesis, and metabolic regulation .
Comparison with Similar Compounds
- Apelin-36: Another member of the apelin peptide family with similar physiological roles but different potency and receptor affinity.
- Apelin-13: A shorter peptide with distinct tissue distribution and functional properties.
- Pyr-apelin-13: A pyroglutamylated form of apelin-13 with enhanced stability and activity.
Uniqueness of Apelin-17: Apelin-17 (human, bovine) acetate is unique due to its specific sequence and potent activity as an apelin receptor agonist. Its ability to inhibit forskolin-stimulated cAMP accumulation with high potency (pIC50 = 9.94) distinguishes it from other apelin peptides .
Properties
Molecular Formula |
C98H160N34O22S |
|---|---|
Molecular Weight |
2198.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C96H156N34O20S.C2H4O2/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97;1-2(3)4/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |
InChI Key |
SKUSLCUDTZUPIP-KRXWUICHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















